molecular formula C10H12FN B13044594 1-(5-Fluoro-2-methylphenyl)prop-2-EN-1-amine

1-(5-Fluoro-2-methylphenyl)prop-2-EN-1-amine

Cat. No.: B13044594
M. Wt: 165.21 g/mol
InChI Key: SYQAOWZQXIWQGQ-UHFFFAOYSA-N
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Description

1-(5-Fluoro-2-methylphenyl)prop-2-en-1-amine is a chiral allylamine derivative featuring a phenyl ring substituted with a fluorine atom at the 5-position and a methyl group at the 2-position. Its structure combines steric bulk (from the 2-methyl group) and electronic modulation (from the 5-fluoro substituent), which can influence both reactivity and biological activity.

Properties

Molecular Formula

C10H12FN

Molecular Weight

165.21 g/mol

IUPAC Name

1-(5-fluoro-2-methylphenyl)prop-2-en-1-amine

InChI

InChI=1S/C10H12FN/c1-3-10(12)9-6-8(11)5-4-7(9)2/h3-6,10H,1,12H2,2H3

InChI Key

SYQAOWZQXIWQGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)C(C=C)N

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Cross-Coupling and Allylic Amination

A prominent method involves the palladium-catalyzed coupling of substituted iodoanilines with acrylates, followed by conversion to the allylic amine. For example, methyl (2E)-3-(2′-amino-5′-fluorophenyl)prop-2-enoate can be synthesized by reacting 4-fluoro-2-iodoaniline with acrylate esters in the presence of palladium acetate, triphenylphosphine, potassium carbonate, and tetrabutylammonium bromide in N,N-dimethylformamide at 80 °C. The product is isolated by column chromatography with yields around 81%.

This intermediate can then be converted to the desired allylic amine through reduction or other functional group transformations.

Step Reagents and Conditions Yield Notes
Cross-coupling 4-fluoro-2-iodoaniline, acrylate, Pd(OAc)2, PPh3, K2CO3, TBAB, DMF, 80 °C, 2 h ~81% Column chromatography purification
Conversion to amine Reduction or amination steps (varies) Variable Requires control of stereochemistry

Overman Rearrangement and Ring-Closing Metathesis (RCM)

Advanced synthetic strategies utilize the Overman rearrangement, a thermal sigmatropic rearrangement that converts allylic alcohols into allylic amines with stereochemical control. For example, cinnamyl alcohol derivatives can undergo Overman rearrangement at elevated temperatures (140–160 °C) to yield allylic amines. Subsequent ring-closing metathesis using Grubbs’ second-generation catalyst (5–10 mol%) at 60 °C facilitates cyclization or further functionalization.

Optimization of these steps has shown yields up to 81% for related amine products, with reaction times reduced by temperature control and catalyst loading adjustments.

Step Conditions Yield Notes
Overman rearrangement 140–160 °C, 18–48 h 69–81% Thermal sigmatropic rearrangement
RCM Grubbs II catalyst (5–10 mol%), 60 °C, 18 h High Facilitates cyclization or product refinement

Transition-Metal Catalyzed Hydroamination and Hydroaminomethylation

Recent developments in transition-metal catalysis offer highly selective routes to alkylamines, including this compound analogs. Rhodium- and ruthenium-catalyzed hydroamination of vinyl arenes with amines proceeds under mild conditions with excellent regio- and enantioselectivity. For instance, catalytic systems employing Rh(nbd)2SbF6 with sterically hindered ligands achieve linear amine products with selectivity >99:1.

Similarly, asymmetric hydrocupration followed by addition to imines using Cu(OAc)2 and chiral phosphine ligands yields chiral phenethylamines with high enantioselectivity (up to 88% ee), which can be adapted for this compound’s synthesis.

Catalyst System Substrate Selectivity / Enantioselectivity Notes
Rh(nbd)2SbF6 + BTPP ligand Vinyl arenes + amines >99:1 linear amine Mild conditions, low catalyst loading
Cu(OAc)2 + (S,S)-Ph-BPE Vinyl arenes + imines Up to 88% ee Asymmetric hydrocupration

Analytical and Purification Techniques

  • Column Chromatography is the primary purification method post-reaction, typically using diethyl ether/petroleum ether or ethyl acetate/petroleum ether mixtures.
  • NMR Spectroscopy (1H and 13C) confirms regiochemistry and stereochemistry, with characteristic signals for olefinic protons and amine hydrogens.
  • Mass Spectrometry (HRMS) validates molecular weight and fragmentation.
  • Chiral HPLC and polarimetry are used to assess enantiomeric purity when asymmetric synthesis is employed.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield Advantages Limitations
Pd-Catalyzed Cross-Coupling 4-fluoro-2-iodoaniline, acrylate, Pd(OAc)2, PPh3 80 °C, 2 h ~81% High yield, straightforward Requires Pd catalyst, multiple steps
Overman Rearrangement + RCM Allylic alcohols, Grubbs II catalyst 140–160 °C (Overman), 60 °C (RCM) Up to 81% Stereocontrol, one-pot options Long reaction times, thermal conditions
Transition-Metal Catalyzed Hydroamination Rh or Cu catalysts, vinyl arenes, amines Mild, varied High selectivity Excellent regio- and enantioselectivity Catalyst cost, ligand optimization needed

Research Findings and Notes

  • The palladium-catalyzed route is well-documented for substituted anilines and acrylates, providing a reliable synthetic entry point for fluorinated allylic amines.
  • Overman rearrangement offers stereochemical control, beneficial for preparing chiral amines related to this compound.
  • Transition-metal catalysis represents a cutting-edge approach, enabling asymmetric synthesis with high selectivity, crucial for pharmaceutical applications.
  • Optimization of catalyst loadings, temperatures, and ligands significantly impacts yields and selectivities.
  • Purification and characterization techniques are critical to ensure product purity and confirm structural integrity.

Chemical Reactions Analysis

Types of Reactions

1-(5-Fluoro-2-methylphenyl)prop-2-EN-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(5-Fluoro-2-methylphenyl)prop-2-EN-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-2-methylphenyl)prop-2-EN-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(5-Fluoro-2-methylphenyl)prop-2-en-1-amine with structurally related allylamines, highlighting substituent effects, synthetic applications, and physicochemical properties:

Compound Name Substituents Molecular Weight (g/mol) Key Applications/Findings CAS Number Reference
This compound 5-F, 2-Me 179.21 (calculated) Not directly reported; inferred catalytic/biological potential from analogs Not available
1-Phenylprop-2-en-1-amine H (unsubstituted phenyl) 133.19 Competed with ammonia in iridium-catalyzed allylation; formed diallylamine selectively 1260831-38-6
2-(4-Ethoxyphenyl)prop-2-en-1-amine 4-OEt 177.24 Substrate for asymmetric hydrogenation (64% yield with CO₂/DBU in MeOH) Not available
2-[4-(Trifluoromethyl)phenyl]prop-2-en-1-amine 4-CF₃ 215.20 Tested in hydrogenation; electronic effects from CF₃ group influenced reactivity Not available
1-(3-Chlorophenyl)prop-2-en-1-amine 3-Cl 167.63 Structural analog with halogen substitution; used in cross-coupling reactions 1260831-38-6
(1R)-1-(3-Methylphenyl)prop-2-en-1-amine 3-Me 161.23 Chiral variant; hydrochloride salt used in enantioselective synthesis 1391398-22-3

Key Observations:

Substituent Effects on Reactivity :

  • Electron-withdrawing groups (e.g., CF₃, F) : Enhance electrophilicity of the allylic amine, facilitating nucleophilic attacks or hydrogenation (e.g., 64% yield for 2-(4-ethoxyphenyl)prop-2-en-1-amine under CO₂/DBU conditions) .
  • Steric hindrance (e.g., 2-Me) : The 2-methyl group in the target compound may slow down reactions requiring planar transition states (e.g., asymmetric hydrogenation) compared to unsubstituted analogs .

Catalytic Applications: Iridium-catalyzed allylation of ammonia favors unsubstituted 1-phenylprop-2-en-1-amine over mono-substituted derivatives, suggesting steric/electronic factors dictate nucleophilic competition . CO₂-assisted hydrogenation protocols show higher yields for electron-rich substrates (e.g., 4-ethoxy vs. 4-CF₃), indicating tunable reactivity via substituent choice .

Biological Activity

1-(5-Fluoro-2-methylphenyl)prop-2-EN-1-amine, also known as a fluorinated phenylpropene derivative, has garnered attention in medicinal chemistry due to its potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound's structure is characterized by a fluorinated aromatic ring and a propene moiety, which contribute to its unique chemical properties. The presence of the fluorine atom enhances lipophilicity and metabolic stability, facilitating interactions with biological targets such as receptors and enzymes.

Molecular Formula : C10H12FN
Molecular Weight : Approximately 169.21 g/mol

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Receptor Binding : The compound exhibits binding affinity to various receptors, including serotonin and norepinephrine receptors, which are crucial in mood regulation and other physiological processes.
  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against specific bacterial strains.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of E. coli and Pseudomonas aeruginosa growth
Enzyme InhibitionInhibition of monoamine oxidase
Receptor ModulationModulation of serotonin receptor activity

Case Studies

  • Antimicrobial Activity Study :
    A study evaluated the antimicrobial properties of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined for both Gram-positive and Gram-negative bacteria. Results indicated significant activity against E. coli with an MIC of 125 µg/mL, demonstrating its potential as an antimicrobial agent.
  • Receptor Interaction Analysis :
    In a receptor binding assay, the compound was tested for its affinity towards serotonin receptors. It showed enhanced binding compared to non-fluorinated analogs, suggesting that the fluorine substitution may improve selectivity and potency in modulating serotonergic pathways.
  • Enzyme Activity Assessment :
    The compound's inhibitory effects on monoamine oxidase were assessed using enzyme kinetics. Results indicated that it acts as a competitive inhibitor, with an IC50 value significantly lower than that of traditional inhibitors, highlighting its potential for therapeutic applications in mood disorders.

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